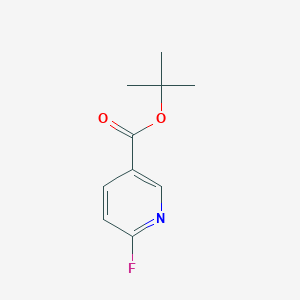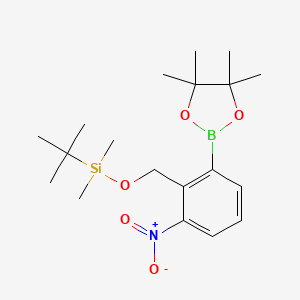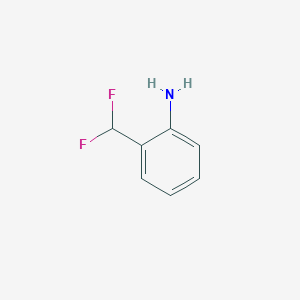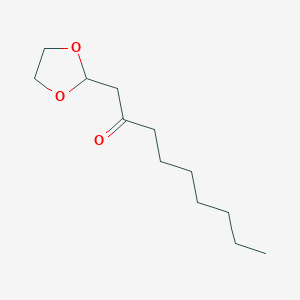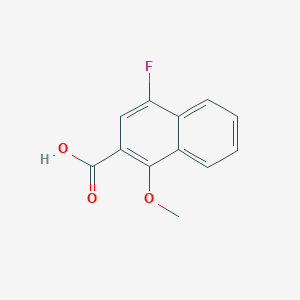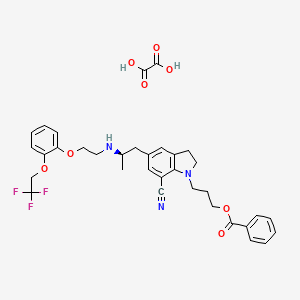
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole
描述
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 2,6-diisopropylphenyl group and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diisopropylaniline with glyoxal and ammonium acetate, followed by the addition of benzaldehyde. The reaction is carried out in a solvent such as ethanol under reflux conditions to facilitate the formation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where the phenyl or diisopropylphenyl groups can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various halogenating agents, nucleophiles, and electrophiles; reactions are conducted under controlled temperatures and solvent conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole compounds with different functional groups.
科学研究应用
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metals, enhancing their catalytic activity.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological membranes and proteins.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. It can modulate specific molecular pathways involved in disease progression.
Industry: Utilized in the synthesis of advanced materials and polymers. Its unique structural properties contribute to the development of new materials with desirable characteristics.
作用机制
The mechanism of action of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response. Additionally, it may affect cell cycle regulation and apoptosis pathways, contributing to its potential anticancer effects.
相似化合物的比较
1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, 2-(2,6-diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium tetrafluoroborate.
Uniqueness: The presence of both 2,6-diisopropylphenyl and phenyl groups in the imidazole ring provides unique steric and electronic properties, enhancing its reactivity and potential applications. The compound’s ability to form stable complexes with metals and its diverse chemical reactivity make it a valuable compound in various research fields.
属性
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2/c1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17/h5-16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCQHTACQZUATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728686 | |
| Record name | 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914306-50-6 | |
| Record name | 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole influence the emission color of its corresponding Iridium(III) complex?
A: The presence of the bulky 2,6-diisopropylphenyl substituent on the imidazole ring plays a crucial role in determining the emission color of the resulting Iridium(III) complex. [] This bulky group can hinder intermolecular interactions, leading to a more blue-shifted emission. For instance, the complex [Ir(ipr-dphim)2(dmapzpy)]PF6, where "ipr-dphim" represents this compound, exhibits deep blue emission with maxima at ~460 and 480 nm. [] This highlights how strategic ligand design can tune the photophysical properties of these complexes.
Q2: How do computational studies contribute to understanding the photophysical properties of Iridium(III) complexes containing this compound?
A: Density functional theory (DFT) calculations are invaluable for understanding the electronic structure and predicting the photophysical properties of these complexes. [] For instance, researchers have used DFT to calculate the HOMO-LUMO energy gaps, which correlate with the absorption and emission properties of the complexes. [] These calculations provide insights into the factors influencing the color of light emitted, guiding the design of new materials with desired optical properties for OLED applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



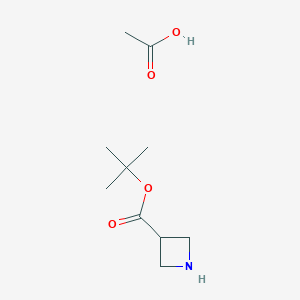
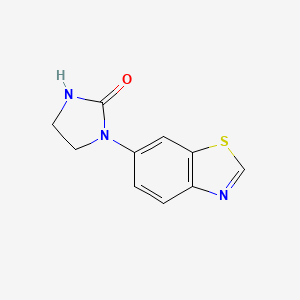
![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B1400368.png)
